molecular formula C12H12O2 B3037863 (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid CAS No. 64701-93-5

(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid

Cat. No.: B3037863
CAS No.: 64701-93-5
M. Wt: 188.22 g/mol
InChI Key: DPWCLFBGHCDKJW-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-Cyclopropyl-3-phenylprop-2-enoic acid is a synthetic cinnamic acid derivative provided as a high-purity compound for research purposes. This compound features a cyclopropyl group substituted on the propenoic acid chain, a modification that may alter its electronic properties, lipophilicity, and three-dimensional structure compared to the parent cinnamic acid. Cinnamic acid derivatives are of significant scientific interest due to their role as key intermediates in the biosynthesis of various natural products, such as flavonoids, lignins, and coumarins . The structural characteristics of this specific analogue make it a valuable building block in medicinal chemistry and drug discovery research for constructing more complex molecules . It may also serve as a precursor in organic synthesis and material science. Researchers can utilize this compound to explore structure-activity relationships or as a starting material for synthesizing novel chemical entities. The product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-cyclopropyl-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12(14)8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWCLFBGHCDKJW-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C(=C\C(=O)O)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The HWE reaction proceeds via a two-step mechanism:

  • Deprotonation of the phosphonate ester by a strong base (e.g., NaH or KHMDS) to form a stabilized ylide.
  • Nucleophilic attack on the aldehyde, followed by elimination of the phosphate group to yield the (E)-configured alkene.

A representative protocol from recent literature involves:

  • Aldehyde substrate : Benzaldehyde derivatives
  • Phosphonate reagent : Diethyl (cyclopropylmethyl)phosphonate
  • Base : Potassium hexamethyldisilazide (KHMDS)
  • Solvent : Tetrahydrofuran (THF) at −78°C

This method achieves >98% (E)-selectivity due to the steric bulk of the phosphonate group, which favors trans-addition.

Yield Optimization

Parameter Optimal Range Impact on Yield
Base strength pKa > 25 Maximizes ylide formation
Temperature −78°C to 0°C Reduces side reactions
Solvent polarity Low (THF, DCM) Enhances selectivity

Industrial-scale adaptations employ continuous flow reactors to maintain low temperatures and improve mixing efficiency.

Wittig Reaction with Cyclopropane-Substituted Ylides

The Wittig reaction remains a cornerstone for synthesizing α,β-unsaturated acids. For the target compound, triphenylphosphonium ylides bearing cyclopropyl groups react with aromatic aldehydes.

Standard Protocol

A modified Wittig procedure utilizes:

  • Ylide precursor : (Cyclopropylmethyl)triphenylphosphonium bromide
  • Base : Sodium hydride (NaH)
  • Aldehyde : Benzaldehyde
  • Solvent : Dimethylformamide (DMF) at 80°C

Reaction equation :
$$
\text{PhCHO} + \text{Ph}3\text{P=CH-C}3\text{H}5 \rightarrow \text{this compound} + \text{Ph}3\text{P=O}
$$

This method yields 65–75% product with 85:15 (E:Z) selectivity. Post-reaction hydrolysis with aqueous NaOH converts esters to carboxylic acids.

Limitations and Solutions

  • Ylide stability : Cyclopropane strain increases ylide reactivity but reduces shelf life. In situ generation using NaH or KOtBu mitigates decomposition.
  • Byproducts : Triphenylphosphine oxide contaminates the product. Industrial processes employ membrane filtration or crystallization for purification.

Aldol Condensation Strategies

Aldol condensation between cyclopropane acetates and benzaldehydes offers a metal-free alternative.

Base-Catalyzed Method

A reported aldol protocol uses:

  • Donor : Cyclopropylacetic acid
  • Acceptor : 3-Phenylpropanal
  • Catalyst : Piperidine (10 mol%)
  • Solvent : Toluene under reflux

Key steps :

  • Enolate formation at the α-position of cyclopropylacetic acid.
  • Nucleophilic attack on the aldehyde carbonyl.
  • Dehydration to form the α,β-unsaturated system.

Yields reach 60–68% with 90% (E)-selectivity. Microwave-assisted heating reduces reaction time from 24 h to 2 h.

Acid-Catalyzed Variant

Lewis acids like BF₃·OEt₂ promote conjugate addition-elimination pathways:
$$
\text{Cyclopropylacetic acid} + \text{PhCHO} \xrightarrow{\text{BF}_3} \text{(2E)-product}
$$
This method achieves 55% yield but requires careful pH control to prevent cyclopropane ring opening.

Decarboxylative Cross-Coupling

Emerging methodologies employ transition-metal-catalyzed decarboxylation to construct the cyclopropane-arene linkage.

Palladium-Catalyzed Protocol

A 2023 study demonstrated:

  • Substrate : 3-Cyclopropylacrylic acid
  • Coupling partner : Phenylboronic acid
  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : XPhos (10 mol%)
  • Base : Cs₂CO₃ in DMF/H₂O

Reaction :
$$
\text{CH}2=\text{C(C}3\text{H}5)\text{COOH} + \text{PhB(OH)}2 \rightarrow \text{(2E)-product} + \text{B(OH)}_3
$$

This method provides 82% yield with excellent retention of alkene geometry.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance HWE and Wittig reactions:

  • Residence time : 5–10 minutes
  • Temperature control : ±1°C precision
  • Yield : 85–90% at kilogram scale

Green Chemistry Innovations

  • Solvent replacement : Switch from THF to cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst recycling : Magnetic nanoparticle-supported phosphines enable >10 reuse cycles.

Analytical Validation

Purity Assessment

Technique Criteria Typical Results
HPLC (C18 column) Retention time: 8.2 min Purity >99%
¹H NMR (400 MHz) δ 6.3–6.5 (d, J=16 Hz) Confirms (E)-geometry

Stability Studies

The compound exhibits:

  • Thermal stability : Decomposition >200°C
  • Photostability : No isomerization under UV/Vis light

Comparative Analysis of Methods

Method Yield (%) (E)-Selectivity Scalability
HWE Olefination 75–90 >98% Excellent
Wittig Reaction 65–75 85% Moderate
Aldol Condensation 55–68 90% Limited
Decarboxylative Coupling 80–85 99% Emerging

Chemical Reactions Analysis

Types of Reactions

(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or phenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated derivatives.

    Substitution: Substituted cyclopropyl or phenyl derivatives.

Scientific Research Applications

(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of (2E)-3-aryl/alkylprop-2-enoic acids. Key structural analogs and their differentiating features are outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid C₁₂H₁₂O₂ 200.23* Cyclopropyl and phenyl on C3 Not provided High steric strain; potential for unique hydrogen-bonding patterns due to cyclopropane .
(2E)-3-(4-cyclopropylphenyl)prop-2-enoic acid C₁₂H₁₂O₂ 200.23 Cyclopropyl attached to para-position of phenyl ring on C3 EN300-833125 Reduced steric hindrance compared to cyclopropyl directly on C3; enhanced π-conjugation .
(2E)-3-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid C₁₁H₉F₃O₃ 246.19 Methoxy (-OCH₃) and trifluoromethyl (-CF₃) on phenyl ring EN300-833126 Electron-withdrawing -CF₃ increases acidity (pKa ~3.5–4.0); methoxy group enhances solubility .
Caffeic acid [(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid] C₉H₈O₄ 180.16 3,4-dihydroxyphenyl group on C3 331-39-5 Strong hydrogen-bond donor (two -OH groups); antioxidant activity due to phenolic moieties .
(2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid C₁₂H₁₄O₂ 202.24 2,4,5-trimethylphenyl group on C3 Not provided Methyl groups increase hydrophobicity; steric effects may limit crystal packing efficiency .

*Calculated based on molecular formula.

Key Comparisons:

Acidity: The cyclopropyl group in the target compound may slightly lower acidity compared to electron-withdrawing substituents (e.g., -CF₃ in EN300-833126, pKa ~4.8) due to its inductive effects . Caffeic acid’s phenolic -OH groups make it significantly more acidic (pKa ~4.3 for the carboxylic acid and ~8.5 for phenolic protons) .

Hydrogen Bonding and Crystal Packing :

  • The cyclopropyl group’s strain may disrupt planar hydrogen-bonding networks observed in caffeic acid, which forms robust O-H···O interactions .
  • Methyl-substituted analogs (e.g., 2,4,5-trimethylphenyl) exhibit weaker hydrogen bonding due to steric hindrance, leading to less dense crystal structures .

Solubility and Bioactivity :

  • Methoxy and trifluoromethyl groups (EN300-833126) enhance lipid solubility, making such derivatives more suitable for membrane penetration in drug design .
  • Caffeic acid’s dihydroxyphenyl group confers antioxidant properties, while the cyclopropyl-phenyl combination in the target compound may favor stability in acidic environments .

Biological Activity

(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid, commonly referred to as 3-cyclopropylacrylic acid, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a cyclopropyl group and a phenyl group attached to a prop-2-enoic acid backbone , characterized by a double bond between the second and third carbon atoms. This unique structure contributes to its reactivity and interaction with biological targets, enhancing its potential therapeutic properties.

Property Details
Chemical Formula C12_{12}H12_{12}O2_2
Molecular Weight 188.23 g/mol
Functional Groups Carboxylic acid, alkene
Structural Features Cyclopropyl and phenyl substituents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. This can lead to various biological effects:

  • Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, suggesting a role in cancer therapy. Its mechanism likely involves the modulation of signaling pathways related to cell survival and proliferation.

In Vitro Studies

Recent studies have assessed the biological activity of this compound through various in vitro assays:

  • Anti-inflammatory Assays : The compound demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Tests : In cancer cell lines, this compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutics.

Case Studies

Several case studies have highlighted the compound's efficacy:

  • A study investigating its effects on rheumatoid arthritis models showed a reduction in joint inflammation and pain scores when administered chronically.
  • In cancer research, this compound was tested against various tumor cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.

Potential Applications

Given its promising biological activities, this compound holds potential for various applications:

  • Medicinal Chemistry : As a lead compound for developing new anti-inflammatory drugs.
  • Cancer Therapy : Further research could lead to novel anticancer agents targeting specific signaling pathways involved in tumor growth.
  • Material Science : Its unique structural properties may be exploited in the synthesis of advanced materials or polymers with specific functionalities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid, and how can stereochemical purity be ensured?

  • Methodological Answer: The compound can be synthesized via Knoevenagel condensation between cyclopropanecarbaldehyde and phenylacetic acid derivatives under acidic catalysis. To ensure stereochemical control (E-configuration), use microwave-assisted synthesis with DBU (1,8-diazabicycloundec-7-ene) as a base, which favors trans-selectivity. Purification via recrystallization in ethanol/water mixtures enhances purity. Stereochemical validation requires NOESY NMR to confirm the absence of Z-isomer coupling or HPLC with chiral columns .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer:

  • Spectroscopy: Use 1H/13C NMR to identify vinyl proton coupling constants (J = 12–16 Hz for E-isomers) and cyclopropane ring protons (δ 0.5–1.5 ppm). FT-IR confirms the carboxylic acid C=O stretch (~1700 cm⁻¹).
  • Computational Analysis: Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and calculate HOMO-LUMO gaps, which predict reactivity. Compare with X-ray crystallography data if single crystals are obtainable .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer:

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) detects impurities <0.5%.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for decarboxylation or cyclopropane ring-opening products. Store the compound at –20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodological Answer: Use molecular docking (AutoDock Vina) to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging the compound’s α,β-unsaturated motif for covalent interactions. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Compare with structural analogs (e.g., cinnamic acid derivatives in ) to refine SAR models .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line differences) or compound degradation . Mitigate by:

  • Standardizing cell viability assays (MTT/XTT) with controls for pH and temperature.
  • Validating compound integrity pre-/post-assay via UPLC-QTOF .
  • Applying multivariate statistical analysis (PCA) to isolate confounding variables .

Q. How does the cyclopropane ring influence metabolic stability in vivo?

  • Methodological Answer: Assess using hepatic microsomal assays (human/rat) to measure intrinsic clearance. The cyclopropane’s strain may reduce CYP450-mediated oxidation . Compare with non-cyclopropyl analogs (e.g., 3-phenylpropanoic acid) via LC-MS/MS metabolite profiling . For in vivo validation, use radiolabeled (14C) compound in pharmacokinetic studies .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?

  • Methodological Answer: Scaling asymmetric catalysis (e.g., Evans oxazolidinones) risks racemization. Solutions include:

  • Flow chemistry with immobilized chiral catalysts (e.g., Ru-BINAP) to enhance enantiomeric excess (ee >98%).
  • In situ monitoring via polarimetry or Raman spectroscopy to detect ee drift.
  • Dynamic kinetic resolution to recycle undesired enantiomers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid
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(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.